5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid: A Privileged Scaffold for Advanced Therapeutics
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic Acid: A Privileged Scaffold for Advanced Therapeutics
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern medicinal chemistry, the pursuit of highly selective and potent small-molecule therapeutics relies heavily on the utilization of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 2386295-35-6) has emerged as a premier bifunctional building block[1].
Characterized by its electron-deficient pyrazine ring fused to an electron-rich imidazole, this scaffold offers unique physicochemical properties, including enhanced hydrogen-bonding capabilities and favorable metabolic stability. The presence of orthogonal reactive sites—a bromine atom at the C5 position and a carboxylic acid at the C2 position—enables rapid, divergent synthetic pathways. This whitepaper provides an in-depth mechanistic analysis of its chemical reactivity, field-proven synthetic protocols, and its expanding role in the development of kinase inhibitors, central nervous system (CNS) modulators, and immuno-oncology agents[2][3].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological environments. The zwitterionic potential and polar surface area dictate solvent selection during synthesis and influence downstream pharmacokinetic (PK) optimization.
| Property | Value | Structural Significance |
| Chemical Name | 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid | Core bicyclic heteroaromatic system. |
| CAS Registry Number | 2386295-35-6 | Unique identifier for the free acid[1]. |
| Molecular Formula | C₇H₄BrN₃O₂ | Indicates high heteroatom density. |
| Molecular Weight | 242.03 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD)[1]. |
| SMILES | O=C(C1=CN2C(C=NC=C2Br)=N1)O | Defines 3D topology and connectivity[1]. |
| H-Bond Donors | 1 (Carboxylic acid -OH) | Critical for target enzyme active-site anchoring. |
| H-Bond Acceptors | 4 (N atoms, Carbonyl O) | Enhances solubility and kinase hinge-binding. |
Core Chemical Reactivity & Mechanistic Insights
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electron density. The imidazo[1,2-a]pyrazine core is a highly conjugated, push-pull system.
The C5-Bromine: Electrophilic Activation
The bromine atom at the C5 position is highly activated toward oxidative addition by palladium or nickel catalysts. This activation is driven by the inductive and resonance electron-withdrawing effects of the adjacent pyrazine nitrogen atoms. Consequently, the C5 position is primed for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).
The C2-Carboxylic Acid: Amidation and Decarboxylation
The carboxylic acid at the C2 position serves as a versatile handle for amide bond formation, esterification, or even decarboxylative cross-coupling. Because the imidazo[1,2-a]pyrazine core is electron-withdrawing, the C2-carboxylic acid is relatively acidic. During amide coupling, the resulting carboxylate is a weak nucleophile; therefore, highly efficient coupling reagents (such as HATU) are required to rapidly generate a highly electrophilic active ester intermediate, preventing degradation or side reactions.
Synthetic Workflows & Experimental Protocols
To maximize the utility of this building block, orthogonal functionalization is required. The following protocols are designed as self-validating systems, incorporating causality for every reagent choice to ensure high fidelity and yield.
Protocol 1: C5 Suzuki-Miyaura Cross-Coupling
This protocol describes the arylation of the C5 position using an aryl boronic acid. We utilize the free carboxylic acid directly, relying on excess base to form the carboxylate salt in situ, which prevents the acid from poisoning the palladium catalyst.
Reagents & Materials:
-
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv) - Rationale: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting in sterically hindered heteroaromatics.
-
K₂CO₃ (3.0 equiv) - Rationale: The inorganic base neutralizes the carboxylic acid and activates the boronic acid via the formation of a reactive boronate complex.
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v) - Rationale: Dioxane solubilizes the organic components, while water is essential for dissolving the base and facilitating the transmetalation step.
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with the bromo-acid, aryl boronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. Self-Validation: The disappearance of the m/z 242/244 doublet (bromine isotope pattern) and the appearance of the product mass confirms conversion.
-
Workup: Cool to room temperature. Dilute with water and wash with EtOAc to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the C5-arylated carboxylic acid. Filter and dry under vacuum.
Protocol 2: C2 Amide Bond Formation
Following C5 functionalization, the C2 position can be converted into an amide.
Reagents & Materials:
-
C5-Substituted imidazo[1,2-a]pyrazine-2-carboxylic acid (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
HATU (1.2 equiv) - Rationale: HATU generates an HOAt active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine and accelerating the reaction, which is critical for electron-deficient heteroaromatic acids.
-
DIPEA (3.0 equiv) - Rationale: A sterically hindered, non-nucleophilic base that deprotonates the acid without competing with the amine.
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF at 0°C. Add HATU portion-wise. Stir for 15 minutes. Self-Validation: A color change (often to yellow/orange) indicates the formation of the active ester.
-
Coupling: Add the amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Figure 1: Orthogonal synthetic diversification workflow of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.
Applications in Medicinal Chemistry & Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a highly privileged structure, frequently deployed to target complex biological pathways.
Immuno-Oncology: ENPP1 Inhibitors
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) acts as a negative regulator of the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP. Recent studies have identified imidazo[1,2-a]pyrazine derivatives as highly potent and selective ENPP1 inhibitors[3]. The nitrogen-rich core engages in crucial π -cation interactions with Lys291 in the ENPP1 active site, while the C2 and C5 vectors allow for the precise positioning of zinc-binding groups and hydrophobic moieties[3]. By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, thereby hyper-activating STING and driving robust Type I interferon-mediated anti-tumor immunity.
Figure 2: Mechanism of action for Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors in the cGAS-STING pathway.
CNS Therapeutics: AMPA Receptor Modulators
Imidazo[1,2-a]pyrazines have also been successfully optimized as selective negative allosteric modulators of AMPA receptors (AMPARs) associated with the transmembrane regulatory protein TARP γ -8[2]. Starting from high-throughput screening hits, medicinal chemists have utilized the C5 and C2 vectors to tune lipophilicity (LogP) and topological polar surface area (tPSA), achieving subnanomolar potency and excellent blood-brain barrier (BBB) penetrance for the treatment of neurological disorders[2].
Anticancer Kinase Inhibition
The structural resemblance of the imidazo[1,2-a]pyrazine core to the purine ring of ATP makes it an exceptional hinge-binding motif for kinase inhibition. Derivatives synthesized via iodine-catalyzed multicomponent reactions or standard cross-couplings have shown profound anti-proliferative properties against various cancer cell lines (e.g., HepG2, MCF-7) by targeting critical kinases like TAK1 and EphB4[4].
Conclusion
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is far more than a simple reagent; it is a highly tunable, programmable molecular chassis. By mastering the orthogonal reactivity of the C5-bromide and C2-carboxylic acid, application scientists and medicinal chemists can rapidly generate vast libraries of bioactive compounds. Whether engineering the next breakthrough in cGAS-STING immuno-oncology or designing brain-penetrant CNS modulators, this privileged scaffold provides the structural foundation required for modern drug discovery.
References
-
ACS Medicinal Chemistry Letters. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from[Link]
-
Journal of Medicinal Chemistry. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from[Link]
-
RSC Advances. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
